

Navigating the Thermochemical Landscape of 1-Chloro-4-methylhexane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chloro-4-methylhexane

Cat. No.: B8703372

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for **1-chloro-4-methylhexane**. In the absence of direct experimental values, this document details the robust estimation of key thermochemical properties—standard enthalpy of formation, standard entropy, and heat capacity—through the well-established Benson Group Additivity Method. This guide offers a foundational dataset for researchers engaged in areas such as reaction kinetics, process design, and computational modeling where the thermodynamic properties of halogenated alkanes are critical.

Estimated Thermochemical Data for 1-Chloro-4-methylhexane

The following tables summarize the calculated thermochemical properties for **1-chloro-4-methylhexane** in the ideal gas phase. These values have been derived using the Benson Group Additivity Method, a widely recognized and reliable estimation technique.

Table 1: Estimated Standard Enthalpy of Formation and Standard Entropy

Property	Symbol	Value	Units
Standard Enthalpy of Formation (298.15 K)	Δ_fH°	-295.6	kJ/mol
Standard Entropy (298.15 K)	S°	445.5	J/mol·K

Table 2: Estimated Ideal Gas Heat Capacity (Cp) at Various Temperatures

Temperature (K)	Heat Capacity (J/mol·K)
300	185.2
400	225.8
500	262.5
600	294.1
800	345.3
1000	385.1
1500	455.9

Methodology: The Benson Group Additivity Method

The thermochemical data presented in this guide were calculated using the Benson Group Additivity Method. This approach is founded on the principle that the thermochemical properties of a molecule can be accurately estimated by summing the contributions of its constituent chemical groups. This method is particularly valuable when experimental data is unavailable.

The general equation for the Benson Group Additivity Method is:

$$\text{Property} = \sum (\text{Group Contribution}) + \sum (\text{Correction Factors})$$

Where:

- Property can be the standard enthalpy of formation ($\Delta_f H^\circ$), standard entropy (S°), or heat capacity (C_p).
- Group Contribution is the empirically determined value for a specific chemical group.
- Correction Factors account for non-additive effects such as ring strain or steric interactions. For an acyclic molecule like **1-chloro-4-methylhexane**, these corrections are generally not required.

To calculate the thermochemical properties of **1-chloro-4-methylhexane** ($CH_3-CH(CH_3)-CH_2-CH_2-CH_2-Cl$), the molecule is dissected into the following Benson groups:

- Two $C-(C)(H)3$ groups: Representing the two terminal methyl groups.
- Two $C-(C)2(H)2$ groups: Representing the two methylene groups in the chain.
- One $C-(C)3(H)$ group: Representing the tertiary carbon atom.
- One $C-(C)(H)2(Cl)$ group: Representing the primary chlorinated carbon atom.

The specific group additivity values (GAVs) used for the calculations are compiled from various critically evaluated sources in thermochemical literature.

Below is a workflow diagram illustrating the application of the Benson Group Additivity Method for determining the thermochemical properties of **1-chloro-4-methylhexane**.

Workflow for Estimating Thermochemical Data of 1-Chloro-4-methylhexane

Step 1: Molecular Structure Analysis

Identify Target Molecule:
1-Chloro-4-methylhexane

Analyze

Step 2: Group Dissection

Deconstruct into Benson Groups:
- 2 x C-(C)(H)3
- 2 x C-(C)2(H)2
- 1 x C-(C)3(H)
- 1 x C-(C)(H)2(Cl)

Identify Groups

Step 3: Data Retrieval

Retrieve Group Additivity Values (GAVs)
for Δ_fH° , S° , and C_p
from Thermochemical Databases

Input Values

Step 4: Calculation

Sum GAVs for Each Property:
Property = Σ (Group Contributions)

Compile Results

Step 5: Final Data Compilation

Tabulate Estimated Thermochemical Data:
- Δ_fH°
- S°
- C_p vs. Temperature

[Click to download full resolution via product page](#)

Caption: Benson Group Additivity Method Workflow.

Significance and Applications

The thermochemical data provided in this guide for **1-chloro-4-methylhexane** are essential for a variety of applications in research and industry:

- Chemical Process Simulation: Accurate thermochemical data is fundamental for the design, optimization, and safety analysis of chemical processes involving **1-chloro-4-methylhexane**.
- Reaction Mechanism and Kinetic Modeling: This data is crucial for developing and validating reaction mechanisms, predicting reaction rates, and understanding combustion and pyrolysis processes.
- Drug Discovery and Development: In the pharmaceutical industry, understanding the thermodynamic properties of molecules is important for predicting their stability, reactivity, and interactions in biological systems.
- Environmental Fate and Transport Modeling: Thermochemical data can be used to model the behavior and persistence of halogenated compounds in the environment.

This technical guide serves as a valuable resource by providing estimated yet reliable thermochemical data for **1-chloro-4-methylhexane**, thereby facilitating further research and development in various scientific and industrial fields. The detailed methodology also offers a transparent and reproducible approach for the estimation of thermochemical properties for other compounds where experimental data is lacking.

- To cite this document: BenchChem. [Navigating the Thermochemical Landscape of 1-Chloro-4-methylhexane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8703372#thermochemical-data-for-1-chloro-4-methylhexane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com